REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]2[CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7][O:8][C:4]=2[CH:3]=1.[N-:15]=[N+:16]=[N-:17].[Na+].[CH:19](OCC)(OCC)OCC>C(O)(=O)C>[N:1]1([C:2]2[CH:14]=[CH:13][C:5]3[CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7][O:8][C:4]=3[CH:3]=2)[CH:19]=[N:17][N:16]=[N:15]1 |f:1.2|
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Name
|
|
Quantity
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2.51 g
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Type
|
reactant
|
Smiles
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NC1=CC2=C(C(CO2)C(=O)OC)C=C1
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Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with EtOAc
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel column chromatograph
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
re-crystalization from DCM
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1=CC2=C(C(CO2)C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |